2-Bromo-1-(pyridin-4-yl)propan-1-one
Description
2-Bromo-1-(pyridin-4-yl)propan-1-one is a brominated ketone derivative featuring a pyridine ring at the 1-position. The pyridinyl group introduces electron-withdrawing effects, influencing the compound’s electronic properties and reactivity patterns.
Properties
CAS No. |
780692-61-7 |
|---|---|
Molecular Formula |
C8H8BrNO |
Molecular Weight |
214.06 g/mol |
IUPAC Name |
2-bromo-1-pyridin-4-ylpropan-1-one |
InChI |
InChI=1S/C8H8BrNO/c1-6(9)8(11)7-2-4-10-5-3-7/h2-6H,1H3 |
InChI Key |
UWDCEYSNRXCWRO-UHFFFAOYSA-N |
SMILES |
CC(C(=O)C1=CC=NC=C1)Br |
Canonical SMILES |
CC(C(=O)C1=CC=NC=C1)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-Bromo-1-(4-Chlorophenyl)propan-1-one (CAS 877-37-2)
- Structure : Features a 4-chlorophenyl group instead of pyridinyl.
- Properties : White crystalline powder with ≥98% purity . The chloro group is electron-withdrawing but less polarizable than pyridine’s nitrogen.
- Applications : Intermediate in synthesizing Levosimendan, a cardiovascular drug .
- Key Difference : Chlorophenyl derivatives are often used in pharmaceuticals, whereas pyridinyl analogs may prioritize heterocyclic synthesis.
2-Bromo-1-(4-methoxyphenyl)propan-1-one (CAS 21086-33-9)
- Structure : 4-methoxyphenyl substituent.
- Properties : Methoxy’s electron-donating resonance stabilizes the ketone, reducing electrophilicity compared to pyridinyl derivatives .
- Applications : Intermediate in multicomponent reactions for bioactive molecules (e.g., hyaluronidase inhibitors) .
2-Bromo-1-(3-Chlorophenyl)propan-1-one
- Structure : 3-chlorophenyl group.
- Applications : Key precursor for antidepressants like bupropion . The meta-substitution alters steric and electronic effects compared to para-substituted analogs.
2-Bromo-1-(2,4-dichlorophenyl)propan-1-one
- Structure : Dichlorophenyl group increases lipophilicity.
2-Bromo-1-(4-fluorophenyl)propan-1-one
- Structure : 4-fluorophenyl substituent.
- Properties: Melting point 45–50°C; soluble in ethanol and chloroform . Fluorine’s electronegativity may enhance oxidative stability compared to pyridinyl derivatives.
Pyridine-Containing Analogs
2-Bromo-1-(pyridin-4-yl)ethan-1-one Hydrobromide (CAS 5349-17-7)
- Structure : Ethane backbone (shorter chain) with hydrobromide salt.
- Applications: Synthesis of pyridines, quinolines, and catalysts . The hydrobromide improves solubility in polar solvents, unlike the neutral propanone derivative.
2-Bromo-1-(tetrahydro-2H-pyran-4-yl)pyridin-2(1H)-one (CAS 1425045-05-1)
Data Table: Key Properties of Selected Compounds
Key Research Findings
Electronic Effects : Pyridinyl and chlorophenyl groups enhance electrophilicity at the carbonyl carbon, favoring nucleophilic substitution. Methoxy groups reduce reactivity via resonance donation .
Pharmaceutical Relevance : Chlorophenyl and fluorophenyl derivatives are prioritized in drug synthesis (e.g., bupropion, Levosimendan) , while pyridinyl analogs are versatile in heterocycle construction .
Solubility Trends : Hydrobromide salts (e.g., CAS 5349-17-7) improve aqueous solubility, critical for catalytic applications .
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